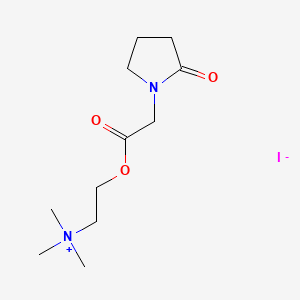
L-Lysyl-N-methyl-L-valyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-N-methyl-L-valyl-L-glutamic acid is a synthetic tripeptide composed of three amino acids: lysine, N-methyl valine, and glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves the coupling of protected amino acids. One common method includes the use of Nα,Nε-bis(trifluoroacetyl)-L-lysyl chloride and dimethyl L-glutamate in the presence of triethylamine. The protecting groups are then removed using a water-ethanol solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically modified bacteria such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the desired amino acids, which are then chemically coupled to form the tripeptide .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-N-methyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the lysine residue.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in the formation of thiols.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-N-methyl-L-valyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential as an immunomodulator and in drug delivery systems.
Industry: Used in the production of bioactive peptides and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing biochemical pathways. Its immunomodulatory effects are attributed to its ability to enhance both cell-mediated and humoral immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-glutamic acid: Similar in structure but lacks the N-methyl valine residue.
L-Valyl-L-glutamic acid: Contains valine instead of N-methyl valine and lacks lysine.
L-Glutamyl-L-valyl-L-lysine: Different sequence of amino acids.
Uniqueness
L-Lysyl-N-methyl-L-valyl-L-glutamic acid is unique due to the presence of the N-methyl valine residue, which can influence its biochemical properties and interactions. This modification can enhance its stability and resistance to enzymatic degradation, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
189032-07-3 |
|---|---|
Molekularformel |
C17H32N4O6 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]-methylamino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H32N4O6/c1-10(2)14(21(3)16(25)11(19)6-4-5-9-18)15(24)20-12(17(26)27)7-8-13(22)23/h10-12,14H,4-9,18-19H2,1-3H3,(H,20,24)(H,22,23)(H,26,27)/t11-,12-,14-/m0/s1 |
InChI-Schlüssel |
JQOPFSDLEPPYBD-OBJOEFQTSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(C)C(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N(C)C(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


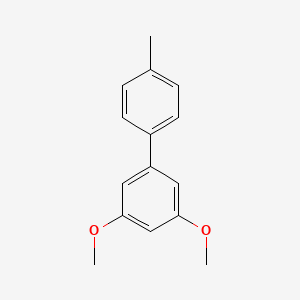



![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)

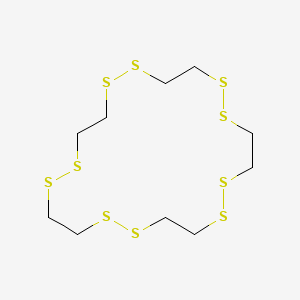
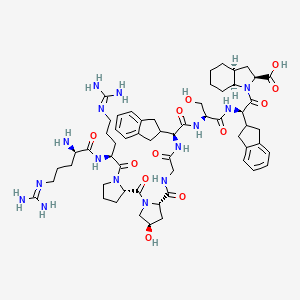
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
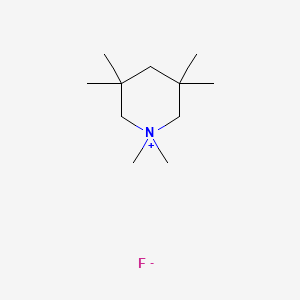
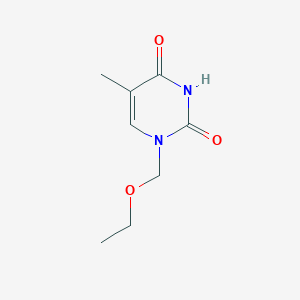
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
